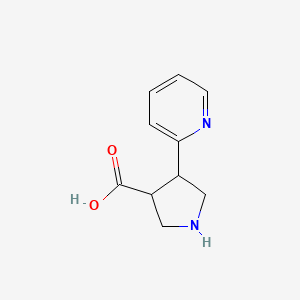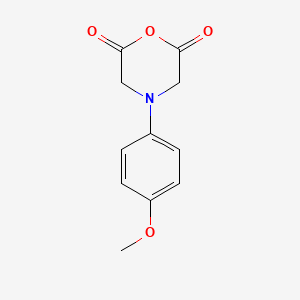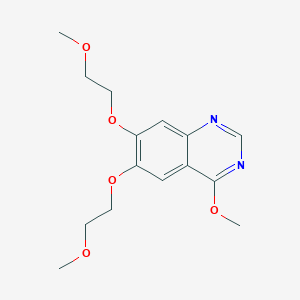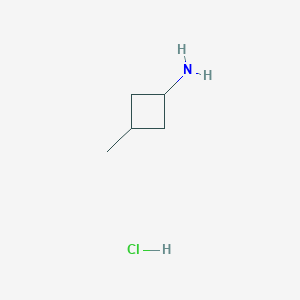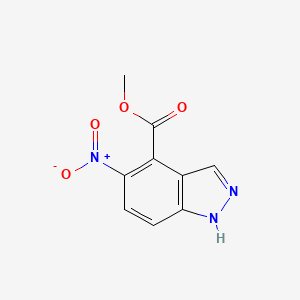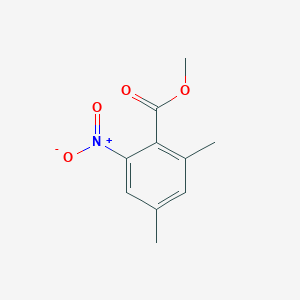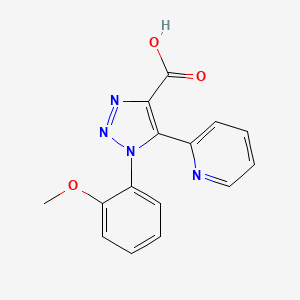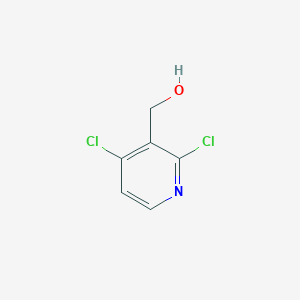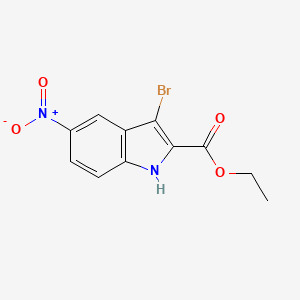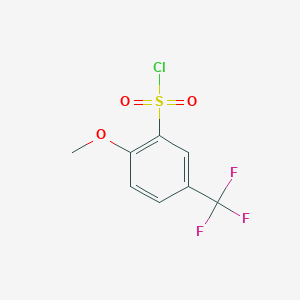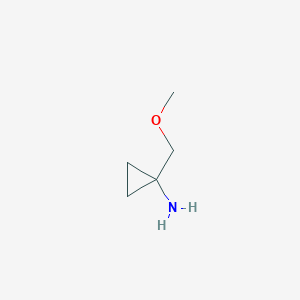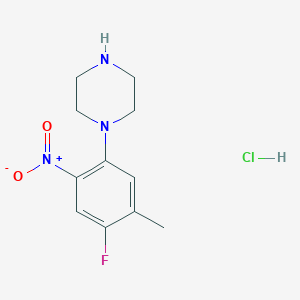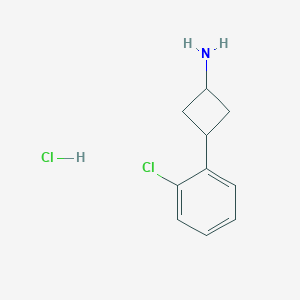
3-(2-Chlorphenyl)cyclobutan-1-amin-hydrochlorid
Übersicht
Beschreibung
3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H13Cl2N and its molecular weight is 218.12 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
C10H13Cl2N C_{10}H_{13}Cl_{2}N C10H13Cl2N
und einem Molekulargewicht von 218.12 g/mol . Es hat mehrere potenzielle Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung. Hier ist eine umfassende Analyse, die sich auf sechs verschiedene Anwendungen konzentriert:Pharmakologie
In der Pharmakologie könnte diese Verbindung zur Synthese verschiedener Pharmazeutika verwendet werden, da ihre chemische Struktur die Addition mehrerer funktioneller Gruppen ermöglicht. Ihr Potenzial zur Bildung von Liganden, die an spezifische Rezeptoren im Körper binden können, macht sie wertvoll für die Medikamentenentwicklung, insbesondere bei der Entwicklung neuer Therapeutika, die auf neurologische Störungen abzielen .
Materialwissenschaften
Die einzigartige Struktur der Verbindung kann in der Materialwissenschaft eingesetzt werden, insbesondere bei der Entwicklung neuer organischer Verbindungen mit spezifischen physikalischen Eigenschaften. Diese Eigenschaften könnten für die Herstellung neuer Arten von Polymeren oder Beschichtungen angepasst werden, die spezifische molekulare Wechselwirkungen erfordern .
Chemische Synthese
Als Baustein in der chemischen Synthese kann „3-(2-Chlorphenyl)cyclobutan-1-amin-hydrochlorid“ zum Aufbau komplexer organischer Moleküle verwendet werden. Seine reaktive Aminogruppe macht es zu einem vielseitigen Vorläufer für die Synthese einer breiten Palette chemischer Produkte, darunter Farbstoffe, Harze und andere Industriechemikalien .
Biochemische Forschung
In der Biochemie kann diese Verbindung aufgrund ihres Potenzials, als Substratnachahmung zu fungieren, zur Untersuchung von Enzym-Substrat-Wechselwirkungen verwendet werden. Es könnte auch hilfreich sein, die Mechanismen der Enzymkatalyse und -inhibition zu untersuchen, was entscheidend ist, um Stoffwechselwege zu verstehen und Inhibitoren für Enzyme von klinischer Bedeutung zu entwickeln.
Medizinische Forschung
Die medizinische Forschung könnte von der Anwendung dieser Verbindung bei der Entwicklung diagnostischer Werkzeuge profitieren. Es könnte als Kontrastmittel oder Tracer in bildgebenden Verfahren verwendet werden, um biologische Prozesse in Echtzeit zu visualisieren. Darüber hinaus kann es Anwendungen bei der Untersuchung der Pathogenese von Krankheiten auf molekularer Ebene haben .
Industrielle Anwendungen
Industriell könnte „this compound“ bei der Herstellung von Spezialchemikalien verwendet werden, bei denen hohe Reinheit und spezifische chemische Eigenschaften erforderlich sind. Seine Stabilität unter verschiedenen Bedingungen macht es für den Einsatz in Prozessen geeignet, die hohe Temperaturen oder korrosive Umgebungen beinhalten .
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-10-4-2-1-3-9(10)7-5-8(12)6-7;/h1-4,7-8H,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPKAALHTXUDGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807941-06-5 | |
| Record name | 3-(2-chlorophenyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


